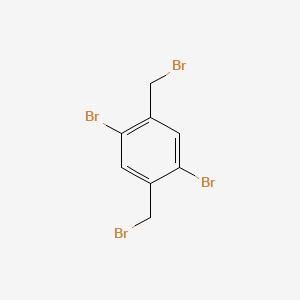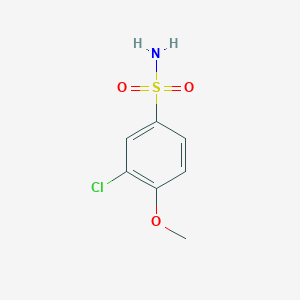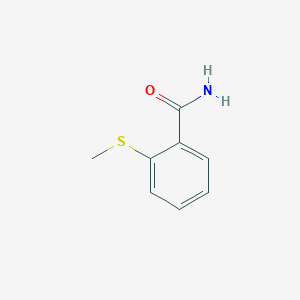
1,4-Dibromo-2,5-bis(bromomethyl)benzene
Übersicht
Beschreibung
1,4-Dibromo-2,5-bis(bromomethyl)benzene is a chemical compound that has been the subject of various studies due to its potential applications in organic synthesis and material science. The compound's structure, characterized by the presence of bromine atoms, makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of brominated benzene derivatives is a topic of interest in the field of organic chemistry. While the provided papers do not directly describe the synthesis of this compound, they do offer insights into related bromination reactions and methodologies. For instance, the synthesis of bromo-functionalized 1,2-bis(trimethylsilyl)benzenes through cobalt-catalyzed Diels-Alder cycloaddition and iridium-mediated C-H activation has been reported . Additionally, the total synthesis of a naturally occurring dibrominated benzene derivative has been achieved starting from a bromo-dimethoxyphenyl methanol, showcasing the utility of bromination in complex molecule construction .
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been explored through single-crystal X-ray diffraction techniques. The studies reveal that the packing interactions in the solid state can vary significantly, with some structures being dominated by C–Br...π(arene) interactions, while others exhibit a combination of C–H...Br hydrogen bonds, Br...Br interactions, and arene–arene π-stacking . These interactions are crucial for understanding the material properties and reactivity of such compounds.
Chemical Reactions Analysis
The reactivity of brominated benzene derivatives is influenced by the presence of bromine atoms, which can participate in various chemical reactions. For example, the bromo derivative from the synthesis of 1,2-bis(trimethylsilyl)benzenes undergoes Suzuki reactions with phenylboronic acids, demonstrating the compound's utility in cross-coupling reactions . The polymorphism of this compound has been studied, showing different intermolecular Br⋯Br interactions that can influence the compound's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been investigated, revealing the existence of two polymorphic forms with distinct crystal structures and thermodynamic relationships . The polymorphs are linked by intermolecular Br⋯Br interactions, forming layers of linked rings. The thermodynamic stability of these forms varies with temperature, exhibiting enantiotropism. The melting points and densities of these polymorphs have been characterized, providing insight into their physical properties and potential applications .
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis
1,4-Dibromo-2,5-bis(bromomethyl)benzene has been used as an initiator in atom transfer radical polymerization (ATRP) of styrene. This process led to the creation of macromonomers with a central 2,5-dibromobenzene ring, which were further utilized in Suzuki coupling reactions to synthesize polyphenylene with alternating polystyrene and hexyl side chains (Cianga et al., 2002). Similarly, these macromonomers were used in cationic ring opening polymerization (CROP) of tetrahydrofuran to produce poly(p-phenylene) (PPP) with alternating polytetrahydrofuran (PTHF) and hexyl side chains (Cianga, Hepuzer, & Yagcı, 2002).
Crystal Structure Analysis
The compound has been studied for its crystallographic properties. For instance, different structural forms of this compound were characterized, revealing the role of Br...Br contacts and C-H...Br hydrogen bonds in their crystal packing patterns. These studies provide insights into the molecular interactions and packing behavior of such brominated compounds (Kuś et al., 2023).
Material Science and Photovoltaic Applications
This compound has been utilized in the synthesis of main-chain fullerene polymers, which are proposed as promising materials for photovoltaic applications. The synthesis involves controlled reversible-deactivation radical additions, leading to the formation of polymers containing fullerene in the main chain, thus indicating potential in solar energy conversion and storage technologies (Hiorns et al., 2009).
Wirkmechanismus
Target of Action
It’s known that the compound has a significant influence on the crystallographic structure and physico-chemical properties of substances it interacts with .
Mode of Action
1,4-Dibromo-2,5-bis(bromomethyl)benzene interacts with its targets through intermolecular bromine-bromine interactions . These interactions lead to the formation of linked rings in the crystal structures of the substances it interacts with .
Biochemical Pathways
The compound’s ability to form different polymorphic modifications suggests it could potentially influence a variety of biochemical processes .
Result of Action
Its ability to form different polymorphic modifications suggests it could potentially influence the structural and physical properties of the substances it interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound exhibits dimorphism, with two polymorphic forms that have different thermodynamic properties . The form that is thermodynamically stable can vary depending on the temperature . Additionally, the compound’s action can be influenced by the solvent used, as solvent-mediated conversion experiments have shown .
Zukünftige Richtungen
The future directions of “1,4-Dibromo-2,5-bis(bromomethyl)benzene” research could involve further investigations into its polymorphism, as well as its potential applications in various fields. The discovery of its polymorphic modifications and their thermodynamic relationships provide a basis for further studies .
Eigenschaften
IUPAC Name |
1,4-dibromo-2,5-bis(bromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br4/c9-3-5-1-7(11)6(4-10)2-8(5)12/h1-2H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMTKLYRROETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)CBr)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348707 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35335-16-1 | |
| Record name | 1,4-dibromo-2,5-bis(bromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Dibromo-2,5-bis(bromomethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is interesting about the crystal structure of 1,4-Dibromo-2,5-bis(bromomethyl)benzene?
A1: this compound exhibits polymorphism, meaning it can exist in two different crystalline forms. These forms, denoted as Form I and Form II, differ in their crystal packing and thermodynamic stability. Form I crystallizes in the triclinic space group P, while Form II crystallizes in the monoclinic space group P21/c. Both forms display layers held together by intermolecular Br⋯Br interactions, forming unique ring systems. []
Q2: Why is this compound useful in polymer chemistry?
A3: this compound serves as a valuable building block in polymer synthesis due to its reactive bromine atoms. It can act as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), allowing for controlled growth of polymer chains from both ends of the molecule. [, ]
Q3: What are some examples of polymers synthesized using this compound?
A3: Researchers have successfully used this compound to synthesize a range of polymers, including:
- Benzoxazine-functionalized polystyrene macromonomers: These macromonomers, synthesized through a multi-step process involving ATRP and subsequent reactions, exhibit thermal curing properties leading to the formation of thermosets. []
- Comb-like polyarylenes: By utilizing Suzuki coupling and oxidative polymerization techniques, researchers created polyarylenes with polystyrene side chains, showcasing the versatility of this compound as a precursor. []
- Poly(p-phenylenes) with various side chains: By employing ATRP and cationic ring-opening polymerization, researchers created poly(p-phenylenes) with well-defined polystyrene, polytetrahydrofuran, or alternating side chains. These polymers were characterized by various techniques including GPC, NMR, and thermal analysis. []
Q4: Are there other interesting structural features in molecules containing bromine atoms like this compound?
A5: Yes, studies have shown that molecules containing bromine atoms, including bromomethyl and dibromomethyl substituents, often exhibit specific intermolecular interactions. These Br⋯Br contacts, significantly shorter than twice the van der Waals radius of bromine (3.7 Å), play a crucial role in defining the crystal packing of these compounds. Researchers classify these interactions as Type I and Type II, providing insights into the structural organization of these materials. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-Bromo-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1298567.png)

![4-[(4-methylphenyl)sulfanylmethyl]benzoic Acid](/img/structure/B1298574.png)

![1-[(E)-(2-Hydroxyphenyl)methyleneamino]-3-phenyl-urea](/img/structure/B1298585.png)
![Methyl 4-[(2-chlorobenzyl)oxy]benzoate](/img/structure/B1298589.png)
![1-[(3-methoxyphenyl)sulfonylamino]cyclohexane-1-carboxylic Acid](/img/structure/B1298591.png)
![[4-Formyl-3-(4-methoxyphenyl)-1H-pyrazol-1-yl]-acetic acid](/img/structure/B1298601.png)

![Thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1298606.png)
![3-[2-(Piperidin-1-yl)ethoxy]benzaldehyde](/img/structure/B1298610.png)


